molecular formula C7H15NO2 B8447563 N-n-propyl-N-(1,3-dioxolan-2-ylmethyl)amine

N-n-propyl-N-(1,3-dioxolan-2-ylmethyl)amine

Cat. No. B8447563
M. Wt: 145.20 g/mol
InChI Key: ZXAPKSSIXHKMNK-UHFFFAOYSA-N
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Patent
US04113464

Procedure details

2-Bromomethyl-1,3-dioxolane (20 grams) and n-propylamine (100 ml) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at a temperature of about 100° C. for a period of about 3 hours. After this time sodium hydroxide (10 grams) dissolved in water (100 ml) was added and the resulting mixture was stirred for a period of about 30 minutes. The reaction mixture was then extracted with ether and the ether solution separated and dried over magnesium sulfate. The dried solution was filtered and stripped of solvent to yield the desired product N-n-propyl-N-(1,3-dioxolan-2-ylmethyl)amine an an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[O:7][CH2:6][CH2:5][O:4]1.[CH2:8]([NH2:11])[CH2:9][CH3:10].[OH-].[Na+]>O>[CH2:8]([NH:11][CH2:2][CH:3]1[O:7][CH2:6][CH2:5][O:4]1)[CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC1OCCO1
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for a period of about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether solution separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)NCC1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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